Cyheptamide

Vue d'ensemble

Description

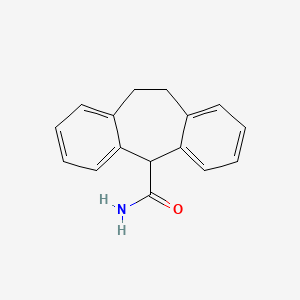

Le Cyheptamide est un composé de formule moléculaire C16H15NO et d'une masse moléculaire de 237,2964 g/mol . Il a été développé par les Ayerst Research Laboratories dans les années 1960 comme un anticonvulsivant . Le composé est connu pour sa capacité à protéger contre les convulsions de la phase tonique et les crises électroconvulsives maximales chez la souris .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Cyheptamide peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction du 10,11-dihydro-5H-dibenzo[a,d]cycloheptène avec la carboxamide dans des conditions spécifiques . La réaction nécessite généralement un pH neutre et une efficacité élevée pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle du this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend l'utilisation de réactifs de haute qualité et de conditions de réaction contrôlées pour garantir la pureté et le rendement du composé .

Analyse Des Réactions Chimiques

Types de réactions

Le Cyheptamide subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former différents produits selon les réactifs et les conditions utilisés.

Réduction : Le composé peut être réduit pour obtenir des dérivés spécifiques.

Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction et des conditions utilisées. Par exemple, les réactions d'oxydation peuvent produire des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des dérivés aminés .

Applications de la recherche scientifique

Le this compound a diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif analytique pour la détermination de la fluoxétine dans le sérum humain.

Biologie : Étudié pour son activité pharmacologique et ses effets potentiels sur le système nerveux central.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le this compound exerce ses effets en se liant aux récepteurs du système nerveux central, ce qui conduit à la modulation de l'activité des neurotransmetteurs. Cette interaction contribue à prévenir les convulsions et les crises .

Applications De Recherche Scientifique

Pharmacological Applications

- Anticonvulsant Activity :

-

Analytical Applications in Drug Development :

- This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting other drugs. In a study involving nonhuman primates, this compound was effectively used to quantify concentrations of various anti-HIV drugs, demonstrating its utility in pharmacokinetic studies .

Table 1: Summary of Pharmacological Studies Involving this compound

Case Study: Anticonvulsant Efficacy

A study explored the anticonvulsant activity of this compound by comparing its effects with those of carbamazepine and diphenylhydantoin. The results indicated that this compound exhibited comparable efficacy, suggesting its potential as a therapeutic agent for seizure disorders .

Case Study: LC-MS/MS Method Validation

In a pharmacokinetic analysis involving nonhuman primates, a validated LC-MS/MS method was developed to simultaneously detect this compound and other anti-HIV drugs. The method demonstrated high sensitivity and specificity, confirming this compound's role as an effective internal standard .

Mécanisme D'action

The mechanism of action of cyheptamide involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to receptors in the central nervous system, leading to the modulation of neurotransmitter activity. This interaction helps in preventing convulsions and seizures .

Comparaison Avec Des Composés Similaires

Le Cyheptamide est souvent comparé à d'autres composés anticonvulsivants comme la carbamazépine et la phénytoïne . Bien que les trois composés partagent certaines caractéristiques stéréochimiques, le this compound est unique dans sa structure moléculaire spécifique et son profil pharmacologique . Des composés similaires comprennent :

- Carbamazépine

- Phénytoïne

- Gabapentine

Ces composés, comme le this compound, sont utilisés dans le traitement de l'épilepsie et d'autres troubles neurologiques .

Activité Biologique

Cyheptamide, a compound with notable pharmacological properties, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive review of its mechanisms, effects, and applications based on diverse scientific literature.

Chemical Profile

This compound is an organic compound classified under the category of amides. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. The molecular formula is CHNO, and it exhibits unique properties that contribute to its biological activity.

This compound has been demonstrated to exhibit multiple mechanisms of action, primarily through its interaction with sigma receptors and neurotransmitter systems:

- Sigma Receptor Modulation : this compound acts as a modulator of sigma receptors, which are implicated in various neurological processes. Activation of these receptors can lead to neuroprotective effects and modulation of neurotransmitter release, particularly in the context of neurodegenerative diseases .

- Anticonvulsant Properties : Research indicates that this compound possesses anticonvulsant properties. It has been shown to reduce seizure frequency in animal models by modulating excitatory and inhibitory neurotransmission pathways .

Pharmacological Effects

The pharmacological effects of this compound have been investigated through various studies:

- Neuroprotective Effects : this compound has been associated with neuroprotection against excitotoxicity, which is crucial in conditions such as epilepsy and neurodegeneration. Its ability to enhance GABAergic signaling while dampening glutamatergic hyperexcitability contributes to this effect .

- Behavioral Outcomes : In preclinical studies, this compound has shown promise in improving cognitive and motor functions in models of neurodegeneration. This suggests potential applications in treating disorders characterized by cognitive decline .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Seizure Management : A study involving animal models of epilepsy demonstrated that this compound significantly reduced seizure episodes when administered chronically. The results showed a marked improvement compared to control groups receiving placebo treatments .

- Cognitive Enhancement : Another study investigated the effects of this compound on cognitive performance in aged rats. The findings indicated improved memory retention and learning capabilities, suggesting its potential as a cognitive enhancer in aging populations .

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticonvulsant | Modulation of excitatory/inhibitory balance | |

| Neuroprotection | Sigma receptor activation | |

| Cognitive enhancement | Improvement in learning and memory |

Comparative Efficacy

| Study Type | Model Used | Dosage | Outcome |

|---|---|---|---|

| Preclinical | Mouse model | 10 mg/kg | Significant seizure reduction |

| Preclinical | Rat model | 5 mg/kg | Improved cognitive function |

Propriétés

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBVLLORZMAWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046551 | |

| Record name | Cyheptamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7199-29-3 | |

| Record name | Cyheptamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7199-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyheptamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007199293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyheptamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyheptamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYHEPTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R22P8K61P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.